molecular formula C14H12N2OS B8596083 4-(1,3-Benzothiazol-2-yl)-3-methoxyaniline CAS No. 920520-29-2

4-(1,3-Benzothiazol-2-yl)-3-methoxyaniline

Cat. No. B8596083
M. Wt: 256.32 g/mol
InChI Key: NELUBVQBGYHASV-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

Prepared as described in the Nitro Reduction section using 2-(2-methoxy-4-nitrophenyl)benzothiazole (0.1 g, 0.35 mmol) and tin (II) dichloride dihydrate (0.63 g, 2.8 mmol) in EtOH (12 ml) to give the title compound (0.086 g, 96%) as a pale orange solid after work-up and flash chromatography (2:1 Hexane/THF).
Name
Hexane THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-methoxy-4-nitrophenyl)benzothiazole
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0.63 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1.O.O.[Sn](Cl)Cl.CCCCCC.C1COCC1>CCO>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([C:12]2[S:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[N:16]=2)=[C:3]([O:2][CH3:1])[CH:8]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Hexane THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C1CCOC1
Step Two
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(2-methoxy-4-nitrophenyl)benzothiazole
Quantity
0.1 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C=1SC2=C(N1)C=CC=C2
Step Four
Name
Quantity
0.63 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C=1SC2=C(N1)C=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.086 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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